Cas no 1215904-91-8 (2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane)

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane 化学的及び物理的性質
名前と識別子
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- 1215904-91-8
- EN300-1841142
- 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane
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- インチ: 1S/C12H14O/c1-12(8-13-12)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3
- InChIKey: CAZSRHLKSLBUGI-UHFFFAOYSA-N
- SMILES: O1CC1(C)C1C=CC2CCCC=2C=1
計算された属性
- 精确分子量: 174.104465066g/mol
- 同位素质量: 174.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 12.5Ų
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841142-5.0g |
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |
1215904-91-8 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1841142-0.05g |
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |
1215904-91-8 | 0.05g |
$983.0 | 2023-06-03 | ||
Enamine | EN300-1841142-2.5g |
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |
1215904-91-8 | 2.5g |
$2295.0 | 2023-06-03 | ||
Enamine | EN300-1841142-0.1g |
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |
1215904-91-8 | 0.1g |
$1031.0 | 2023-06-03 | ||
Enamine | EN300-1841142-0.5g |
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |
1215904-91-8 | 0.5g |
$1124.0 | 2023-06-03 | ||
Enamine | EN300-1841142-1.0g |
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |
1215904-91-8 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1841142-10.0g |
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |
1215904-91-8 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1841142-0.25g |
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |
1215904-91-8 | 0.25g |
$1078.0 | 2023-06-03 |
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxiraneに関する追加情報
Introduction to 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane (CAS No. 1215904-91-8)
2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane (CAS No. 1215904-91-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, also known as 5-(oxiran-2-ylmethyl)-1,3-dihydroindene, is characterized by its epoxy functional group and a substituted indene ring structure. These features endow it with a wide range of potential applications, from the synthesis of complex organic molecules to the development of novel pharmaceuticals and advanced materials.
The chemical structure of 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane consists of a five-membered epoxy ring attached to a substituted indene ring. The epoxy group is highly reactive and can undergo various nucleophilic addition reactions, making it an excellent building block for the synthesis of more complex molecules. The indene ring, on the other hand, provides a rigid and aromatic framework that can influence the physical and chemical properties of the final product.
In recent years, significant advancements have been made in understanding the reactivity and synthetic utility of 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane. Researchers have explored its use in the synthesis of bioactive compounds, particularly those with potential therapeutic applications. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of certain antiviral agents. The epoxy group facilitates the formation of new carbon-carbon bonds, while the indene ring provides structural stability and enhanced biological activity.
Beyond its role in pharmaceutical research, 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane has also shown promise in materials science. Its unique combination of reactivity and structural rigidity makes it suitable for the development of advanced polymers and coatings. A recent study in Macromolecules reported the use of this compound as a monomer in the synthesis of high-performance polymers with improved mechanical properties and thermal stability. These polymers have potential applications in industries such as automotive, aerospace, and electronics.
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the epoxidation of an allylic alcohol derived from an indene derivative. Advances in catalytic methods have significantly improved the efficiency and selectivity of these reactions. For example, a study published in Catalysis Science & Technology described a novel catalytic system that achieved high yields of 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane with excellent enantioselectivity.
The physical properties of 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane, such as its boiling point, melting point, and solubility characteristics, are crucial for its handling and application. This compound is generally stable under standard laboratory conditions but should be stored away from strong acids or bases to prevent unwanted reactions. Its solubility in common organic solvents like dichloromethane and ethanol makes it easy to handle in various synthetic protocols.
In conclusion, 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane (CAS No. 1215904-91-8) is a versatile compound with significant potential in both pharmaceutical research and materials science. Its unique chemical structure and reactivity make it an invaluable building block for the synthesis of bioactive compounds and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods for this intriguing molecule.
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